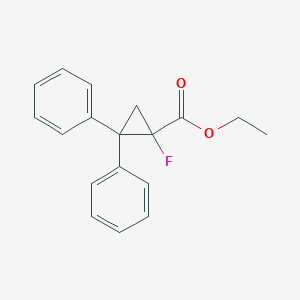![molecular formula C9H11N5O3 B14005399 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide CAS No. 66974-96-7](/img/structure/B14005399.png)
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a triazene group and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide typically involves the reaction of 3,3-dimethyl-1-triazene with 5-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-aminobenzamide.
Substitution: Formation of various substituted triazene derivatives.
Applications De Recherche Scientifique
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene group can also participate in reactions that modify the activity of enzymes or other proteins, thereby influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1e)-3,3-Dimethyl-1-triazenyl]benzoic acid
- 2-[(1e)-3,3-Dimethyl-1-triazenyl]phenylacetic acid
Uniqueness
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide is unique due to the presence of both a triazene group and a nitrobenzamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
66974-96-7 |
|---|---|
Formule moléculaire |
C9H11N5O3 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
2-(dimethylaminodiazenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C9H11N5O3/c1-13(2)12-11-8-4-3-6(14(16)17)5-7(8)9(10)15/h3-5H,1-2H3,(H2,10,15) |
Clé InChI |
JSIMNNUQUYWHET-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


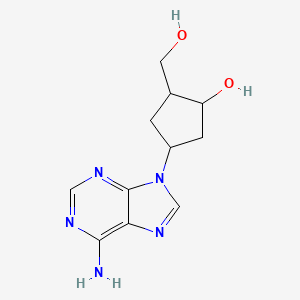
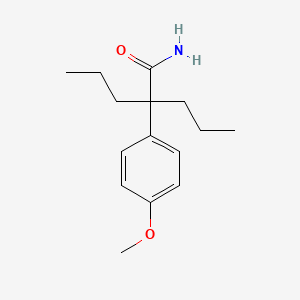
![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)


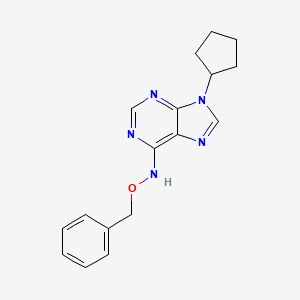
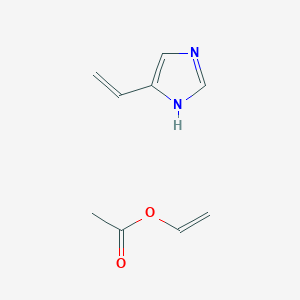
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)

![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
